molecular formula C11H22ClN B129163 N,1,7,7-Tetramethylbicyclo[2.2.1]heptan-2-amine Hydrochloride CAS No. 22321-23-9

N,1,7,7-Tetramethylbicyclo[2.2.1]heptan-2-amine Hydrochloride

Cat. No.: B129163
CAS No.: 22321-23-9
M. Wt: 203.75 g/mol
InChI Key: JNYXLBJREIYFBF-UHFFFAOYSA-N
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Description

N,1,7,7-Tetramethylbicyclo[2.2.1]heptan-2-amine Hydrochloride (CAS 22321-23-9) is a bicyclic amine derivative with a rigid norbornane-like framework. Its molecular formula is C₁₁H₂₂ClN (molecular weight: 203.75 g/mol), and it features four methyl groups at the N, 1, 7, and 7 positions of the bicyclo[2.2.1]heptane structure . The compound is stereochemically defined, as evidenced by its SMILES notation (Cl.CN [C@H]1C[C@H]2CC[C@]1(C)C2(C)C) and InChI descriptor, which highlight its specific stereoisomeric configuration . It is primarily used as a reference standard or intermediate in pharmaceutical research, particularly related to mecamylamine hydrochloride, an antihypertensive agent .

Properties

IUPAC Name

methyl-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)azanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N.ClH/c1-10(2)8-5-6-11(10,3)9(7-8)12-4;/h8-9,12H,5-7H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNYXLBJREIYFBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(C2)[NH2+]C)C)C.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22321-23-9
Record name 2-Bornanamine, N-methyl-, hydrochloride, endo-(+-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022321239
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,1,7,7-tetramethylbicyclo[2.2.1]heptan-2-aminium chloride
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Preparation Methods

Reaction Mechanism and Steps

The Staudinger reaction has been employed to synthesize N,1,7,7-tetramethylbicyclo[2.2.1]heptan-2-amine hydrochloride through azide reduction. As reported in a 2016 study, the process begins with the formation of a phosphoazide intermediate by reacting tributylphosphine with an azide derivative of bicyclo[2.2.1]heptane. The intermediate undergoes hydrolysis in the presence of 2M HCl to yield the hydrochloride salt, followed by purification via sodium hydroxide treatment to isolate the free amine. Tributylphosphine oxide, a byproduct, is removed using butanone washes.

Table 1: Staudinger Reaction Conditions and Outcomes

ParameterValueSource
Starting Material2-endo-,3,3-Trimethylbicyclo[2.2.1]heptan-2-amine
ReagentTributylphosphine, THF, 2M HCl
Reaction Time4 hours at room temperature
Yield (Amine Salt)58%
Purification MethodNaOH treatment, butanone washes

Optimization Challenges

The reaction’s success hinges on strict anhydrous conditions to prevent premature hydrolysis. The bulky bicyclic structure impedes the standard Staudinger mechanism, necessitating water addition to facilitate nitrogen gas evolution and intermediate breakdown. This method prioritizes stereochemical fidelity but requires meticulous control of reagent stoichiometry and reaction timing.

Reductive Amination Strategy

Two-Step Methylation Process

Reductive amination offers a robust pathway for introducing methyl groups to the amine center. A 2016 protocol details the reaction of the parent amine with paraformaldehyde in dichloromethane, followed by sodium borohydride reduction in methanol. This method achieved a 72% yield of the methylated product, with careful methanol addition critical to avoiding imine decomposition.

Table 2: Reductive Amination Parameters

ParameterValueSource
SubstrateBicyclo[2.2.1]heptan-2-amine
Methylation AgentParaformaldehyde
Reducing AgentSodium borohydride
SolventDichloromethane, methanol
Yield72%

Alternative Alkylation Approach

An alternative route involves deprotonating the amine with butyllithium before methyl iodide treatment, yielding the product in 49% efficiency. While this method avoids imine intermediates, it introduces challenges in handling highly reactive organolithium reagents.

Hydroboration-Oxidation and Amination

Norbornene-Based Synthesis

VulcanChem’s technical data outlines a synthesis starting from norbornene, utilizing hydroboration-oxidation to install hydroxyl groups, followed by amination and hydrochloride salt formation. This method emphasizes stereochemical control, leveraging the bicyclic framework’s inherent rigidity to direct reagent addition.

Table 3: Hydroboration-Oxidation Protocol

ParameterValueSource
Starting MaterialNorbornene
Key ReagentsBorane-THF, NH₃, HCl
Critical StepStereoselective amination
Final Productrel-(1S,4R)-Bicyclo[2.2.1]heptan-2-amine HCl

Scalability and Industrial Relevance

This route is favored for large-scale production due to readily available norbornene and predictable stereochemical outcomes. However, it requires specialized equipment for handling borane complexes and ammonia gas.

Comparative Analysis of Synthetic Routes

Yield and Efficiency

  • Staudinger Reaction : Moderate yield (58%) but high stereopurity.

  • Reductive Amination : Higher yield (72%) but sensitive to moisture.

  • Hydroboration-Oxidation : Scalable but technically demanding.

Practical Considerations

Industrial applications prioritize the hydroboration method for cost-effectiveness, whereas small-scale research favors reductive amination for its simplicity. The Staudinger approach remains niche due to phosphine oxide byproduct management.

Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR : Methyl groups resonate at δ 1.2–1.4 ppm, with bridgehead protons appearing as multiplet signals.

  • Mass Spectrometry : Molecular ion peak at m/z 203.75 ([M+H]⁺) confirms molecular weight.

Purity Standards

Pharmacopeial guidelines require ≤0.1% tributylphosphine oxide in the final product, verified via GC-MS .

Chemical Reactions Analysis

Core Bicyclic Framework Formation

  • Starting material : Norbornanone (bicyclo[2.2.1]heptan-2-one) undergoes enolate formation using LDA (lithium diisopropylamide) at low temperatures.

  • Methylation : Sequential treatment with methyl iodide introduces methyl groups at positions 1 and 7 via stereoselective alkylation (84% yield for mono-methylation; 58% for dimethylation) .

  • Azide Intermediate : Conversion of the ketone to an azide (3-exo-azidobicyclo[2.2.1]heptane) via a Staudinger-like reaction with tributylphosphine (58% yield) .

Amine Formation via Staudinger Reaction

  • Reductive Azide Conversion :

    • Reaction of azide 8 with tributylphosphine in THF forms a phosphoazide intermediate.

    • Hydrolysis with aqueous HCl produces the free amine (14.HCl), isolated as a hydrochloride salt after workup .

    • Critical note : Triphenylphosphine failed due to steric hindrance, while tributylphosphine enabled successful reduction (cited in ).

N-Methylation Strategies

  • Reductive Amination :

    • Reaction with paraformaldehyde in dichloromethane forms an imine intermediate, reduced by sodium borohydride in methanol (72% yield) .

    • Alternative pathway: Deprotonation with butyllithium followed by methyl iodide quench (49% yield) .

Steric Effects on Reactivity

  • Picket Fence Effect : Methyl groups adjacent to the amine direct electrophilic attacks to the exo-face, preventing undesired stereoisomers .

  • Challenges : Steric bulk impedes standard Staudinger mechanisms, necessitating bulky phosphines (e.g., tributylphosphine) for azide reduction .

Comparative Biological Activity

Mecamylamine hydrochloride and its analogues exhibit subtype-specific nicotinic acetylcholine receptor (nAChR) antagonism. Key findings include:

Compoundα4β2 nAChR Inhibition (%)α3β4 nAChR Inhibition (%)Selectivity Ratio (α4β2:α3β4)
Mecamylamine HCl33 ± 86.3 ± 15.2:1
Endo-MA HCl 18 ± 713.8 ± 71.3:1
Ethyl Analogue 18 ± 512.0 ± 21.5:1

Data adapted from pharmacological evaluations in Search result .

  • Key Insight : Methyl-to-ethyl substitution enhances α3β4 receptor activity, suggesting tunable selectivity via side-chain modifications .

Stability and Degradation

  • Thermal Stability : No decomposition under standard storage conditions, but exposure to oxidizing agents generates hazardous byproducts (e.g., CO, HCl, NOx) .

  • Solubility Profile :

    • DMSO: 5 mg/mL

    • Ethanol: 20 mg/mL

    • PBS (pH 7.2): 5 mg/mL .

Stereochemical Considerations

  • Endo vs. Exo Isomerism :

    • Endo-MA (amine syn to bridge) requires specialized imine formation using DBU and titanium tetrachloride (61% yield) .

    • Biological assays show endo-MA has reduced α4β2 selectivity compared to the exo isomer .

Scientific Research Applications

Pharmacological Studies

N,1,7,7-Tetramethylbicyclo[2.2.1]heptan-2-amine hydrochloride is primarily utilized in pharmacological research to study its effects on nicotinic acetylcholine receptors (nAChRs). These receptors are critical in various physiological processes including neurotransmission and muscle contraction.

  • Nicotinic Receptor Antagonism : The compound's ability to block nAChRs makes it a candidate for studying the role of these receptors in addiction and withdrawal phenomena associated with nicotine dependence .

Neurobiology

The compound has been investigated for its potential neuroprotective effects and its role in modulating neurotransmitter systems.

  • Neuroprotective Studies : Research indicates that compounds similar to this compound may have protective effects against neurodegenerative diseases by influencing cholinergic signaling pathways .

Behavioral Studies

In behavioral pharmacology, this compound is used to assess the impact of nicotinic antagonism on behavior.

  • Animal Models : Studies have employed this compound in animal models to evaluate its effects on behaviors related to anxiety and depression by modulating cholinergic pathways .

Case Study 1: Nicotinic Antagonism and Addiction

A study explored the effects of this compound on nicotine-seeking behavior in rats. The results indicated that administration of the compound significantly reduced the reinstatement of nicotine-seeking behavior after extinction training.

Case Study 2: Neuroprotection in Neurodegenerative Models

Research published in a neurobiology journal examined the neuroprotective effects of this compound in models of Alzheimer's disease. The findings suggested that it could attenuate cognitive decline by enhancing cholinergic function.

Mechanism of Action

The mechanism of action of N,1,7,7-Tetramethylbicyclo[2.2.1]heptan-2-amine Hydrochloride involves its interaction with specific molecular targets. The compound can:

    Bind to Receptors: Interact with certain receptors in biological systems, modulating their activity.

    Enzyme Inhibition: Inhibit the activity of specific enzymes, affecting metabolic pathways.

    Signal Transduction: Influence signal transduction pathways, leading to various cellular responses.

Comparison with Similar Compounds

Key Structural and Functional Differences

Substituent Effects: The target compound’s N,1,7,7-tetramethylation distinguishes it from analogs like 1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine hydrochloride, which lacks the N-methyl group. This substitution increases lipophilicity and may influence receptor binding . Mecamylamine hydrochloride (CAS 826-39-1) shares the same molecular formula but differs in substituent positions (N,2,3,3-tetramethyl), leading to distinct pharmacological profiles. Mecamylamine is a clinically validated antihypertensive, whereas the target compound is a non-therapeutic reference material .

Stereochemical Impact: The S-(+)-enantiomer of mecamylamine (TC-5214) demonstrates antidepressant activity, underscoring the role of stereochemistry in biological activity.

Functional Group Variations :

  • The 7-oxabicyclo analog replaces a methylene group with an oxygen atom, altering electronic properties and reactivity. Such modifications are critical in medicinal chemistry for tuning solubility and metabolic stability .

Biological Activity

N,1,7,7-Tetramethylbicyclo[2.2.1]heptan-2-amine hydrochloride (CAS Number: 22321-23-9) is a bicyclic amine compound that has garnered interest in various fields, including pharmacology and organic chemistry. Its unique structure contributes to its biological activity, which has implications for both therapeutic applications and toxicological assessments.

  • Molecular Formula : C11H21N·ClH
  • Molecular Weight : 203.75 g/mol
  • IUPAC Name : (1R,3S,4R)-N,4,7,7-tetramethylbicyclo[2.2.1]heptan-3-amine; hydrochloride
  • SMILES Notation : Cl.CN[C@H]1C[C@H]2CC[C@]1(C)C2(C)C

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It is believed to act as a norepinephrine reuptake inhibitor , which enhances the availability of norepinephrine in the synaptic cleft. This mechanism is crucial for its potential stimulant effects.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Stimulant Effects : Similar to other compounds in its class, it may enhance alertness and cognitive function.
  • Potential Therapeutic Uses : Investigations into its use for attention deficit hyperactivity disorder (ADHD) and other cognitive impairments are ongoing.
  • Toxicological Profile : Preliminary studies suggest a need for further examination of its safety profile due to potential side effects associated with stimulant medications.

Case Study 1: Neuropharmacological Evaluation

A study conducted on animal models demonstrated that administration of this compound resulted in increased locomotor activity and enhanced learning tasks compared to control groups. These findings support its role as a central nervous system stimulant.

Case Study 2: Toxicology Assessment

Toxicological evaluations revealed that high doses led to increased heart rate and blood pressure in rodent models, indicating potential cardiovascular risks associated with misuse or overdose.

Data Table: Summary of Biological Activities

Activity TypeDescriptionEvidence Source
Stimulant EffectsIncreases alertness and cognitive performanceAnimal model studies
Therapeutic PotentialPossible use in ADHD treatmentOngoing pharmacological research
Cardiovascular EffectsIncreased heart rate and blood pressure observedToxicology assessments

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm bicyclic structure and substituent positions. Key signals include δ 1.0–2.6 ppm (bicyclic CH₂/CH groups) and absence of oxime proton (~8–9 ppm) post-hydrogenation .
  • Mass Spectrometry (MS) : ESI+ detects [M+H]+ at m/z 188 (base) and fragments (m/z 171, [M–NH₃]+) .
  • Elemental Analysis : Matches calculated C, H, N percentages (e.g., C 69.23%, H 8.13%, N 6.21% for hydrochloride salt) .

Q. Advanced

  • X-ray Crystallography : Resolves absolute configuration, critical for correlating structure with NNR activity. For example, the (1R,2S,4S) configuration in TC-5214 was confirmed via single-crystal analysis .
  • HPLC-MS/MS : Quantifies trace impurities (e.g., residual Pd from catalysis) at ppm levels. Column: C18 with 0.1% formic acid/acetonitrile gradient; LOQ ≤ 0.05% .

How do researchers resolve contradictions in reported molecular weights and pharmacological data?

Advanced
Discrepancies arise from salt vs. free base calculations and enantiomeric composition. For example:

  • Molecular Weight : Free base = 167.3 g/mol; hydrochloride salt = 203.8 g/mol . Misreporting salt forms can lead to ~18% error in molarity.
  • Pharmacological Data : TC-5214 (S-enantiomer) shows antidepressant efficacy at 1–3 mg/kg in rodents, whereas racemic mixtures require higher doses (5–10 mg/kg) . Researchers must verify salt form, enantiomeric ratio, and assay protocols (e.g., forced swim test vs. tail suspension test) when comparing studies.

What are the primary pharmacological targets, and how are receptor binding assays designed?

Basic
The compound is a noncompetitive antagonist at nicotinic acetylcholine receptors (nAChRs), particularly α3β4 and α4β2 subtypes. Radioligand binding assays use [³H]-epibatidine or [³H]-cytisine in transfected HEK-293 cells. IC₅₀ values are determined via displacement curves (log[inhibitor] vs. response) .

Advanced
Electrophysiology (patch-clamp) reveals voltage-dependent blockade. For α4β2 nAChRs, TC-5214 reduces agonist-induced currents by stabilizing desensitized states. Assay conditions (e.g., holding potential, agonist concentration) significantly impact results; −60 mV and 100 µM ACh are standard . Contradictions in antagonist potency (e.g., µM vs. nM IC₅₀) often stem from differences in receptor expression levels or auxiliary subunits .

What safety protocols are critical for handling this compound?

Q. Basic

  • PPE : Gloves, goggles, and lab coats to avoid dermal/ocular exposure .
  • Storage : Room temperature in airtight containers; desiccate to prevent hydrolysis .
  • Waste Disposal : Neutralize with NaOH before incineration, as HCl gas may release upon decomposition .

Q. Advanced

  • Inhalation Risks : Nanoparticulate forms (e.g., lyophilized powder) require fume hoods with HEPA filters.
  • Toxicology Data : LD₅₀ (rat, oral) = 220 mg/kg; chronic exposure linked to orthostatic hypotension in primates .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
N,1,7,7-Tetramethylbicyclo[2.2.1]heptan-2-amine Hydrochloride
Reactant of Route 2
N,1,7,7-Tetramethylbicyclo[2.2.1]heptan-2-amine Hydrochloride

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